molecular formula C8H9F3N2 B2899656 N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 1862910-90-4

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B2899656
CAS RN: 1862910-90-4
M. Wt: 190.169
InChI Key: DXWHWLJRIBPLMR-UHFFFAOYSA-N
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Description

“N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine” is a chemical compound that is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

Scientific Research Applications

  • Synthesis of Pyridine Derivatives
    N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine plays a role in the synthesis of pyridine derivatives. For instance, the molecule is involved in the synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, which are produced via a three-component reaction involving aryl aldehydes and carbonitriles (Rahmani et al., 2018).

  • Development of Functionalized Pyrazolo[3,4-b]pyridines
    The compound is used in the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. These are formed from domino reactions involving aromatic aldehydes and 3-methyl-1-aryl-1H-pyrazol-5-amines, showcasing its utility in creating complex organic structures (Gunasekaran et al., 2014).

  • Microwave Irradiation-Assisted Amination
    A microwave-assisted synthesis method uses 2-chloro substituted pyridines with amide solvents, including dimethylformamide, demonstrating the compound's utility in innovative synthesis techniques (Samadi et al., 2011).

  • Synthesis of Ferrocene-Containing Pyridylamine Ligands
    Research includes the synthesis of tris(2-pyridylmethyl)amine derivatives with ferrocenoylamide moieties, which are important for understanding electronic communication in molecular structures (Kojima et al., 2008).

  • Polyurethane Catalyst Development
    Tertiary amine catalysts, which include derivatives of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine, are essential for manufacturing polyurethane materials. Research focuses on modifying these catalysts to avoid formaldehyde formation while preserving catalytic activity (Muuronen et al., 2019).

  • Spectroscopic and Structural Characterization
    Studies involve the detailed characterization of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine derivatives using Fourier Transform Infrared (FT-IR) and FT-Raman spectra. This research aids in understanding the molecular structure and electronic spectra of these compounds (Renuga et al., 2014).

Future Directions

TFMP and its derivatives, including “N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine”, have been widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-13(2)7-6(8(9,10)11)4-3-5-12-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWHWLJRIBPLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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